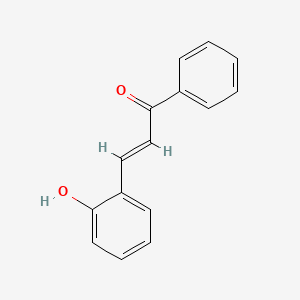

2-Hydroxychalcone

Overview

Description

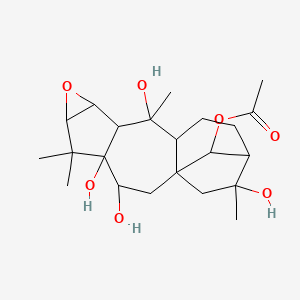

2-Hydroxychalcones (HC) are a class of organic compounds characterized by the presence of a hydroxyl group on the chalcone structure. They are known for their diverse biological activities and their potential use in various applications, including photochromic materials and medicinal chemistry. The studies on 2-hydroxychalcones have revealed their photochromic properties, antioxidant activities, effects on cell growth and glucose regulation, and their role as ligands in the synthesis of complex molecules .

Synthesis Analysis

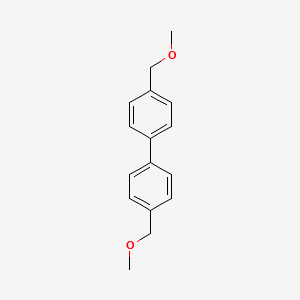

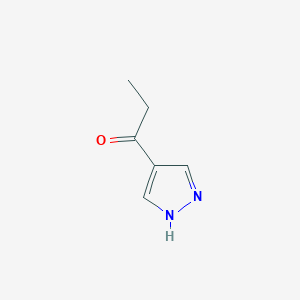

The synthesis of 2-hydroxychalcones has been explored through various methods. One approach involves the base-catalyzed aldol condensation of substituted 2'-hydroxyacetophenones and benzaldehydes, which has been successfully carried out in both solution and solid-phase conditions . Another method includes the interfacial solid-liquid synthesis, which avoids secondary reactions and provides insights into the mechanism of active site formation on solids . Additionally, a bio-inspired synthesis under visible light irradiation has been reported, where this compound reacts with nucleophiles to yield hybrid flavonoids .

Molecular Structure Analysis

The molecular structures of 2-hydroxychalcones have been elucidated using single-crystal X-ray methods, revealing important intermolecular interactions such as hydrogen bonding and molecular stacking. These interactions are believed to contribute to the antioxidant activity of these compounds . Furthermore, the presence of a hydroxyl group in specific positions on the chalcone ring has been associated with increased antioxidant activity .

Chemical Reactions Analysis

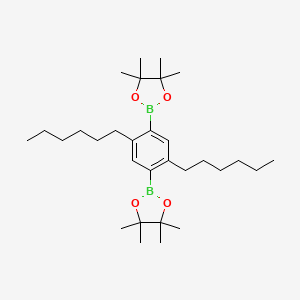

2-Hydroxychalcones undergo various chemical reactions, including photochemical conversion into flavylium cations in acidic solutions and polymer films, which is highly dependent on the pH, medium conditions, and the structure of the HC . They also serve as effective ligands for borondifluoride coordination, forming D-A molecules with strong absorption properties . Additionally, 2-hydroxychalcones can induce autophagy in lung cancer cells and exhibit growth inhibitory effects on various human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxychalcones are influenced by their molecular structure. They have been found to exhibit photochromic properties, changing color upon exposure to light, which is a reversible process under certain conditions . Their antioxidant activity has been demonstrated through various in vitro and in vivo studies, showing potential as protective agents against oxidative cell damage . Moreover, the synthesis of these compounds has been optimized to enhance their cell growth inhibitory activity, which could be beneficial in the development of new antitumor agents .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

2-Hydroxychalcone analogues are crucial intermediates in synthesizing various heterocyclic compounds like flavanones, flavanonols, flavones, and flavonols. These heterocyclic compounds possess diverse bioactivities relevant to medicinal chemistry and potential applications in material chemistry and industry. The study of microwave irradiation power variations on the synthesis of 2’-hydroxychalcone analogues reveals that power variations significantly affect the selectivity of the synthesis reaction, highlighting the importance of precise control in these processes (Zamri, Teruna, & Ikhtiarudin, 2016).

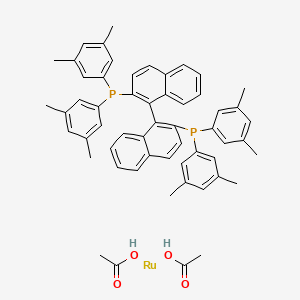

Application in Solar Cell Technology

2'-Hydroxychalcone derivatives, with a triphenylamine terminal unit, have been synthesized and used as effective ligands for borondifluoride coordination. These derivatives, in combination with PC(61)BM, have shown potential in solution-processed solar cells, exhibiting a power conversion efficiency (PCE) of 1.13% (Chambon et al., 2013).

Photochemical and Photophysical Studies

The photoisomerization of 2’-hydroxychalcone has been studied, revealing that it exclusively isomerizes from the cis- to trans-isomer, induced by adiabatic hydrogen atom transfer in the triplet state. This one-way cis-trans isomerization is crucial for understanding the molecular behavior under light exposure (Norikane et al., 2000).

Spectroscopic and Theoretical Investigations

Investigations into 2'-hydroxychalcone and its derivatives have provided insights into their crystal structure, electronic absorption, fluorescence features in solutions and crystals, and quantum chemistry calculations. This research aids in understanding the influence of substituents on absorption spectra and the fluorescent properties of these compounds (Serdiuk et al., 2018).

Antioxidant Properties

A theoretical study on the antioxidant properties of 2'-hydroxychalcones revealed their significant free radical scavenging activity. The study used the density functional theory (DFT) method to explore hydrogen atom transfer and electron transfer mechanisms, providing a deeper understanding of the antioxidant capabilities of hydroxychalcones (Xue et al., 2013).

Mechanism of Action

Target of Action

2-Hydroxychalcone, a natural flavonoid, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Additionally, this compound has been found to induce apoptosis by downregulating Bcl-2, an anti-apoptotic protein . It also inhibits the activation of NF-kB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation . Furthermore, the compound’s ability to downregulate Bcl-2 and inhibit NF-kB activation impacts the apoptotic pathway and NF-kB signaling pathway respectively .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in inflammation . Its ability to downregulate Bcl-2 and inhibit NF-kB activation results in the induction of apoptosis and potential anti-cancer effects . Moreover, this compound has been found to have antioxidant properties, inhibiting lipid peroxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can enhance the compound’s anti-fungal activity . .

Safety and Hazards

properties

IUPAC Name |

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-78-0, 42224-53-3 | |

| Record name | 2-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)